3-({4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}sulfonyl)pyridine
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Description
This compound is a novel and potent brain penetrant inhibitor of extracellular vesicle release . It has been identified as a potent (pIC50 = 6.57) and selective non-competitive inhibitor of nSMase2 . It is metabolically stable, with excellent oral bioavailability (%F = 88) and brain penetration .
Synthesis Analysis
The synthesis of this compound involves a solution of (2 S,6 R)-4-(3-bromoimidazo[1,2-b] pyridazin-6-yl)-2,6-dimethyl morpholine (0.5 mmol), respective boronic acid substrates, Pd(dppf) 2 Cl 2 (5 mol%), K 3 PO 4 (1.5 equiv.) in degassed acetonitrile .Mechanism of Action
Target of Action
Similar compounds, such as substituted imidazo[1,2-a]pyridines, have been reported to possess a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . They have also been proposed for the treatment of cancer and cardiovascular diseases, as well as Alzheimer’s disease .
Mode of Action
It is known that similar compounds, such as zolpidem, work by blocking γ-aminobutyric acid receptors . This suggests that “3-({4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}sulfonyl)pyridine” might interact with its targets in a similar manner, leading to changes in cellular function.
Biochemical Pathways
Given the broad spectrum of biological activity of similar compounds , it is likely that multiple pathways are affected, leading to downstream effects that contribute to the compound’s therapeutic effects.
Result of Action
Similar compounds have been reported to have effects such as antibacterial, antifungal, antiviral, and anti-inflammatory activity . These effects suggest that “this compound” may have similar results of action.
properties
IUPAC Name |
2,3-dimethyl-6-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methoxy]imidazo[1,2-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3S/c1-14-15(2)24-18(21-14)5-6-19(22-24)27-13-16-7-10-23(11-8-16)28(25,26)17-4-3-9-20-12-17/h3-6,9,12,16H,7-8,10-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKBAJKHWACNBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=N1)C=CC(=N2)OCC3CCN(CC3)S(=O)(=O)C4=CN=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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